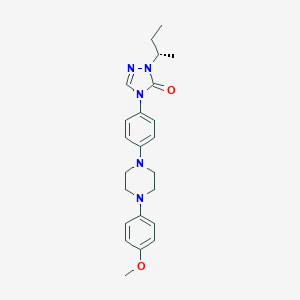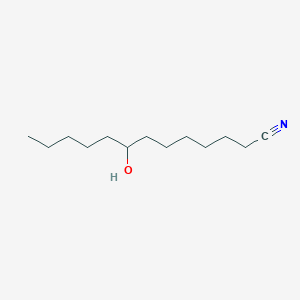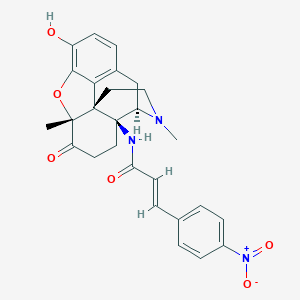
Met-camo
Vue d'ensemble
Description
Met-camo, also known as methoxycamptothecin, is a synthetic analogue of camptothecin, a natural compound found in the Chinese tree Camptotheca acuminata. Met-camo has been extensively studied for its potential use as an anticancer agent due to its ability to inhibit DNA topoisomerase I, an enzyme that is crucial for DNA replication and transcription. In
Applications De Recherche Scientifique
Opioid Receptor Research
5β-Methyl-14β-(p-nitrocinnamoylamino)-7,8-dihydromorphinone, commonly known as MET-CAMO, is a significant compound in opioid receptor research. It has been studied for its ability to suppress morphine-induced antinociception without affecting antinociception mediated by delta- or kappa-opioid receptors. This property makes MET-CAMO a unique N-methylated morphine derivative demonstrating long-lasting mu-selective opioid receptor antagonism without agonistic properties. Such characteristics are crucial for understanding the opioid receptor system and for developing new therapeutic strategies in pain management and addiction treatment (Jiang, Sebastian, Archer, & Bidlack, 1993).
Atomic, Molecular, and Optical Sciences
While not directly related to MET-CAMO, the Committee on Atomic, Molecular, and Optical Sciences (CAMOS) has been instrumental in advancing research in the atomic, molecular, and optical (AMO) sciences. Their work includes monitoring the health of these fields, identifying new scientific developments, and fostering interactions with other fields. This indirectly contributes to the broader scientific context in which MET-CAMO research exists (Lancaster, 2015).
Biochemistry and Molecular Biology
In the domain of biochemistry and molecular biology, MET-CAMO has been studied for its role in opioid receptor interactions. This research is crucial for understanding the molecular basis of opioid receptor function and its implications in various physiological and pathological processes (Jiang, Sebastian, Archer, & Bidlack, 1994).
Health Services Research
The concept of a Medical Emergency Team (MET) represents an important health service intervention. METs extend the expertise of intensive care across hospitals to all at-risk patients, based on simple abnormalities in vital signs. This concept emphasizes early intervention and resuscitation, potentially leading to improved outcomes. While this is not directly related to MET-CAMO, it shows the breadth of research contexts in which 'MET' is a significant term (Hillman, Chen, & Brown, 2003).
Forecast Verification
The Model Evaluation Tools (MET) are used for forecast verification and evaluation, critical in forecast development and improvement. This toolset is an example of the diverse scientific applications of modeling and evaluation tools, providing context for the broader scientific environment in which MET-CAMO research is conducted (Brown et al., 2020).
Science Education
In science education, the Model-Enhanced ThinkerTools (METT) Curriculum is designed to teach students about the nature and utility of scientific models. This curriculum, while not related to MET-CAMO directly, highlights the importance of understanding modeling in scientific research and education (Schwarz & White, 2005).
Propriétés
IUPAC Name |
(E)-N-[(4R,4aS,7aR,12bR)-9-hydroxy-3,7a-dimethyl-7-oxo-1,2,4,5,6,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O6/c1-25-21(32)11-12-27(28-22(33)10-5-16-3-7-18(8-4-16)30(34)35)20-15-17-6-9-19(31)24(36-25)23(17)26(25,27)13-14-29(20)2/h3-10,20,31H,11-15H2,1-2H3,(H,28,33)/b10-5+/t20-,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBCASROENGJPG-XYMPQYMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)NC(=O)C=CC6=CC=C(C=C6)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C(=O)CC[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C)NC(=O)/C=C/C6=CC=C(C=C6)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Met-camo | |
CAS RN |
148717-84-4 | |
| Record name | 5-Methyl-14-(4-nitrocinnamoylamino)-7,8-dihydromorphinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine](/img/structure/B117380.png)
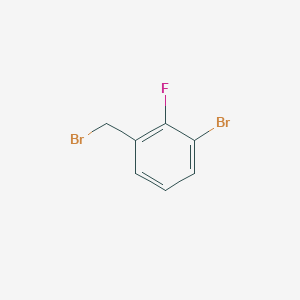
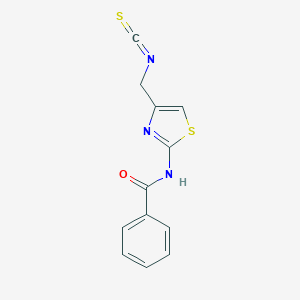
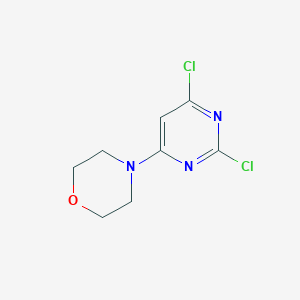
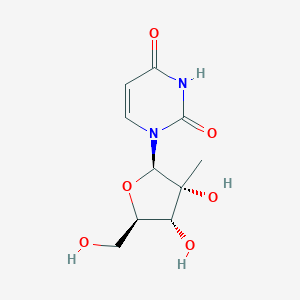
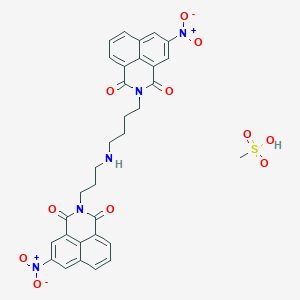
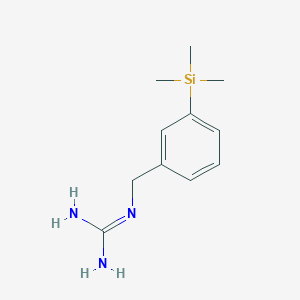
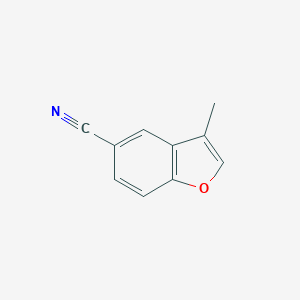
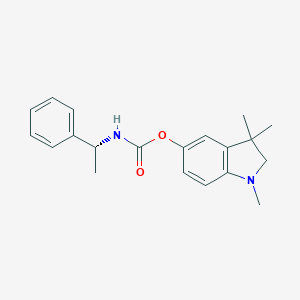
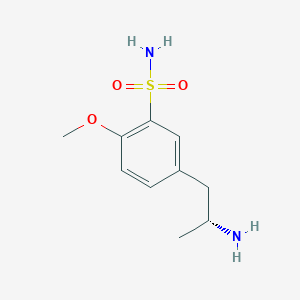
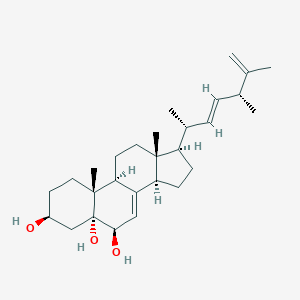
![Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate](/img/structure/B117407.png)
